molecular formula C12H11N3O2 B12118463 4-Oxo-1,2-dihydro-4H-pyrrolo[3,2,1-ij]quinoline-5-carbohydrazide CAS No. 400631-33-6

4-Oxo-1,2-dihydro-4H-pyrrolo[3,2,1-ij]quinoline-5-carbohydrazide

Cat. No.: B12118463
CAS No.: 400631-33-6
M. Wt: 229.23 g/mol
InChI Key: FBCJCMQSBAGDKB-UHFFFAOYSA-N
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Description

4-Oxo-1,2-dihydro-4H-pyrrolo[3,2,1-ij]quinoline-5-carbohydrazide is a heterocyclic compound with a unique structure that combines a pyrroloquinoline core with a carbohydrazide functional group. This compound is of significant interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Oxo-1,2-dihydro-4H-pyrrolo[3,2,1-ij]quinoline-5-carbohydrazide typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method includes the reaction of 4-oxo-1,2-dihydroquinoline derivatives with hydrazine hydrate in the presence of a suitable catalyst. The reaction is usually carried out under reflux conditions, and the product is purified through recrystallization or chromatography .

Industrial Production Methods

While detailed industrial production methods for this specific compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve higher yields and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

4-Oxo-1,2-dihydro-4H-pyrrolo[3,2,1-ij]quinoline-5-carbohydrazide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. Reaction conditions typically involve controlled temperatures, solvents like ethanol or acetonitrile, and catalysts to facilitate the reactions .

Major Products Formed

The major products formed from these reactions include various substituted quinoline derivatives, hydroxylated compounds, and other functionalized heterocycles. These products are often characterized by their enhanced biological activities and potential therapeutic applications .

Scientific Research Applications

4-Oxo-1,2-dihydro-4H-pyrrolo[3,2,1-ij]quinoline-5-carbohydrazide has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-Oxo-1,2-dihydro-4H-pyrrolo[3,2,1-ij]quinoline-5-carbohydrazide involves its interaction with various molecular targets and pathways. The compound can inhibit enzymes like topoisomerases and kinases, which are crucial for DNA replication and cell division. It may also interact with cellular receptors and signaling pathways, leading to apoptosis or cell cycle arrest in cancer cells .

Comparison with Similar Compounds

Similar Compounds

  • 4-Oxo-1,2-dihydro-4H-pyrrolo[3,2,1-ij]quinoline-5-carbaldehyde
  • 4-Oxo-1,2-dihydro-4H-pyrrolo[3,2,1-ij]quinoline-5-carboxylic acid
  • 5,6-Dihydro-4H-pyrrolo[3,2,1-ij]quinolin-2-one

Uniqueness

4-Oxo-1,2-dihydro-4H-pyrrolo[3,2,1-ij]quinoline-5-carbohydrazide is unique due to its carbohydrazide functional group, which imparts distinct chemical reactivity and biological activity. This functional group allows for the formation of various derivatives with enhanced properties, making it a valuable compound in medicinal chemistry and drug development .

Properties

CAS No.

400631-33-6

Molecular Formula

C12H11N3O2

Molecular Weight

229.23 g/mol

IUPAC Name

11-oxo-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12),9-tetraene-10-carbohydrazide

InChI

InChI=1S/C12H11N3O2/c13-14-11(16)9-6-8-3-1-2-7-4-5-15(10(7)8)12(9)17/h1-3,6H,4-5,13H2,(H,14,16)

InChI Key

FBCJCMQSBAGDKB-UHFFFAOYSA-N

Canonical SMILES

C1CN2C3=C(C=CC=C31)C=C(C2=O)C(=O)NN

Origin of Product

United States

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